molecular formula C22H21BrN4O2S B2421941 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide CAS No. 1111029-57-2

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

Cat. No. B2421941
CAS RN: 1111029-57-2
M. Wt: 485.4
InChI Key: SHGONMVJJLCSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C22H21BrN4O2S and its molecular weight is 485.4. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading Carcinogenic Potential and In Vitro Assessments

Thiophene analogues, including compounds structurally similar to 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide, have been examined for their potential carcinogenicity. For instance, compounds such as N-(5-phenylthiophen-2-yl)acetamide were synthesized and assessed in vitro using the Salmonella reverse-mutation assay and the cell-transformation assay. These assessments suggested potential carcinogenicity, although the compounds' chemical and biological behaviors raised doubts about their capability to cause tumors in vivo. This underscores the importance of relying on both in vitro predictions and actual in vivo outcomes when evaluating potential carcinogenicity of structurally new compounds (Ashby et al., 1978).

Acetaminophen By-products: Pathways and Toxicity

Subheading Insights into Degradation Pathways and Biotoxicity

In a different context, studies have delved into the degradation of acetaminophen (ACT), a molecule structurally related to the compound . The advanced oxidation processes (AOPs) used in treating ACT in aqueous mediums have been thoroughly reviewed. This review encompasses the kinetics, mechanisms, by-products, and biotoxicity of ACT degradation. It's noted that various intermediates, like acetamide, are formed during this process, and some by-products are identified as mutagenic or toxic, potentially threatening ecosystems if released untreated. This research contributes to enhancing the degradation of ACT-like compounds by AOP systems, offering insights that could be relevant to the environmental impact and treatment of compounds related to 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (Qutob et al., 2022).

Pyrimidine Derivatives: Optoelectronic Applications

Subheading Pyrimidine Derivatives in Optoelectronic Materials

The review of quinazolines and pyrimidines, which share structural similarities with 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide, highlights their broad spectrum of biological activities and their recent applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems is found to be of significant value for creating novel optoelectronic materials. These materials are utilized in various applications such as organic light-emitting diodes, photoelectric conversion elements, and image sensors. The review suggests a growing interest in the exploration of pyrimidine derivatives for advanced optoelectronic applications (Lipunova et al., 2018).

properties

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2S/c23-16-6-8-17(9-7-16)24-20(28)14-30-22-25-19-10-11-27(13-18(19)21(29)26-22)12-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGONMVJJLCSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.